REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[S:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[CH3:11][CH2:12][CH2:13][CH2:14]S>>[CH3:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:4][CH2:3][CH2:2][SH:1].[CH3:11][C:12]([CH2:13][C:14]([CH3:14])([CH3:13])[CH3:12])=[CH2:11].[SH2:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCS
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[S:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[CH3:11][CH2:12][CH2:13][CH2:14]S>>[CH3:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:4][CH2:3][CH2:2][SH:1].[CH3:11][C:12]([CH2:13][C:14]([CH3:14])([CH3:13])[CH3:12])=[CH2:11].[SH2:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCS
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |